molecular formula C9H7F3O2S B6603234 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride CAS No. 2305254-57-1

4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride

Cat. No.: B6603234
CAS No.: 2305254-57-1
M. Wt: 236.21 g/mol
InChI Key: ZKYYOHSNWJCKQF-UHFFFAOYSA-N
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Description

4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride is a chemical compound characterized by the presence of a difluorocyclopropyl group attached to a benzene ring, which is further connected to a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl chloride with fluoride sources. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfonic acids .

Scientific Research Applications

4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluorocyclopropyl)benzene-1-sulfonyl fluoride is unique due to the presence of the difluorocyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,2-difluorocyclopropyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2S/c10-9(11)5-8(9)6-1-3-7(4-2-6)15(12,13)14/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYYOHSNWJCKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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